molecular formula C9H11NO3 B6254139 ethyl 5-cyclopropyl-1,3-oxazole-4-carboxylate CAS No. 73252-24-1

ethyl 5-cyclopropyl-1,3-oxazole-4-carboxylate

Cat. No.: B6254139
CAS No.: 73252-24-1
M. Wt: 181.2
InChI Key:
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Description

Ethyl 5-cyclopropyl-1,3-oxazole-4-carboxylate is a heterocyclic compound with the molecular formula C9H11NO3 and a molecular weight of 181.19 g/mol . This compound belongs to the oxazole family, which is characterized by a five-membered ring containing one oxygen and one nitrogen atom. The presence of a cyclopropyl group attached to the oxazole ring makes this compound unique and interesting for various scientific applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 5-cyclopropyl-1,3-oxazole-4-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of ethyl cyanoacetate with cyclopropylamine in the presence of a base, followed by cyclization with an appropriate reagent to form the oxazole ring . The reaction conditions often include moderate temperatures and the use of solvents such as ethanol or methanol.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-cyclopropyl-1,3-oxazole-4-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole-4-carboxylic acid derivatives, while reduction can produce oxazole-4-carboxylate esters .

Mechanism of Action

The mechanism of action of ethyl 5-cyclopropyl-1,3-oxazole-4-carboxylate involves its interaction with specific molecular targets and pathways. The oxazole ring can interact with various enzymes and receptors, modulating their activity and leading to biological effects. The cyclopropyl group may enhance the compound’s binding affinity and specificity for certain targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 5-cyclopropyl-1,3-oxazole-4-carboxylate is unique due to the presence of the cyclopropyl group, which imparts distinct chemical and biological properties. This structural feature can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable compound for various applications .

Properties

CAS No.

73252-24-1

Molecular Formula

C9H11NO3

Molecular Weight

181.2

Purity

95

Origin of Product

United States

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